molecular formula C24H30N4O2 B12888135 2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) CAS No. 143786-38-3

2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)

Cat. No.: B12888135
CAS No.: 143786-38-3
M. Wt: 406.5 g/mol
InChI Key: GBOSXKGRZJYBAV-UHFFFAOYSA-N
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Description

2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) is a symmetric bisbenzoxazole derivative featuring a decane chain (C10) linking two benzoxazole moieties, each substituted with an amine group at the 5-position. This structure combines the rigidity of aromatic benzoxazole rings with the flexibility of an aliphatic decane spacer.

Properties

CAS No.

143786-38-3

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-[10-(5-amino-1,3-benzoxazol-2-yl)decyl]-1,3-benzoxazol-5-amine

InChI

InChI=1S/C24H30N4O2/c25-17-11-13-21-19(15-17)27-23(29-21)9-7-5-3-1-2-4-6-8-10-24-28-20-16-18(26)12-14-22(20)30-24/h11-16H,1-10,25-26H2

InChI Key

GBOSXKGRZJYBAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)CCCCCCCCCCC3=NC4=C(O3)C=CC(=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) typically involves the reaction of 2-aminophenol with decane-1,10-diyl dibromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

similar benzoxazole derivatives are often synthesized using scalable processes involving continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) is not fully understood. similar benzoxazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. These interactions can lead to the inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related bis-heterocyclic compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Linker Type Key Substituents Potential Applications
2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) Not provided C₂₄H₂₈N₄O₂ ~428.5 Decane 5-amino on benzoxazole Fluorescent materials, drug delivery
2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) 13752-53-9 C₂₀H₁₄N₄O₂ 342.35 Phenylene 5-amino on benzoxazole Optical materials, sensors
DEQUALINIUM ACETATE 4028-98-2 C₃₂H₄₂N₄O₄ 570.71 Decane 4-amino-2-methylquinolinium Antimicrobial agent
1,3-Bis(benzo[d]oxazol-2-yl)benzene 59049-84-2 C₂₀H₁₂N₂O₂ 312.32 Phenylene No amino substituents UV absorbers, light-emitting diodes

Key Differences and Implications

Linker Flexibility vs. Rigidity: The decane linker in the target compound provides conformational flexibility, which may enhance solubility in nonpolar solvents and adaptability in supramolecular interactions. In contrast, the phenylene linker in 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) imposes rigidity, favoring π-π stacking and extended conjugation for optical applications .

Substituent Effects: The 5-amino groups on the benzoxazole rings distinguish the target compound from non-aminated analogs like 1,3-Bis(benzo[d]oxazol-2-yl)benzene.

Biological Activity: DEQUALINIUM ACETATE, a bisquinolinium derivative with a decane linker, demonstrates antimicrobial activity due to its cationic charge and membrane-disrupting properties . While the target compound lacks quaternary ammonium groups, its amine substituents may still confer mild bioactivity, though this requires experimental validation.

Optical Properties :

  • Bisbenzoxazoles with aromatic linkers (e.g., phenylene) exhibit strong fluorescence due to extended conjugation. The decane linker in the target compound likely reduces conjugation, shifting emission spectra toward shorter wavelengths compared to phenylene-linked analogs .

Research Findings and Data Gaps

  • Synthesis: No direct synthesis protocol is available for the target compound, but analogous bisbenzoxazoles are synthesized via acid-catalyzed cyclization of diamines with carboxylic acid derivatives .
  • Physicochemical Data: Critical data (e.g., melting point, solubility) are absent in the evidence.
  • For example, DEQUALINIUM ACETATE’s antimicrobial function suggests that the target compound’s amine groups could be leveraged in drug design, though further studies are needed .

Biological Activity

Overview of the Compound

Chemical Structure

  • IUPAC Name: 2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)
  • Molecular Formula: C22H30N4O2
  • Molecular Weight: 378.51 g/mol

The compound features a decane linker connecting two benzo[d]oxazol-5-amine moieties, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzo[d]oxazole moieties. For instance, derivatives similar to 2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Cytotoxicity Testing
    • A study synthesized several benzo[d]oxazole derivatives and tested their cytotoxicity using the SRB assay on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated significant antitumor activity with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Mechanism of Action
    • The proposed mechanism includes the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds were shown to inhibit the EGFR pathway, leading to reduced cell growth and increased apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, compounds similar to 2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) have been reported to exhibit:

  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Neuroprotective Effects: Certain studies suggest potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes .

Summary of Findings

Study FocusCell LinesIC50 Values (µM)Mechanism
Anticancer ActivityHepG22.38 (compared to 7.46 for doxorubicin)EGFR Inhibition
Anticancer ActivityHCT1161.54 (compared to 8.29 for doxorubicin)Apoptosis Induction
Anticancer ActivityMCF-74.52 (compared to 4.56 for doxorubicin)Cell Cycle Arrest

Molecular Docking Studies

Molecular docking studies have been employed to predict how 2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) interacts with target proteins. These studies help elucidate binding affinities and interactions at the molecular level, providing insights into its potential as a therapeutic agent.

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